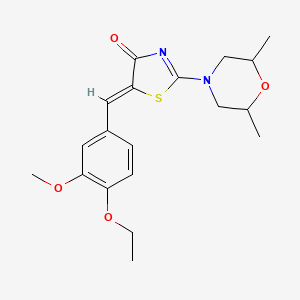

2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one

Description

This compound belongs to the thiazol-4-one class, characterized by a central five-membered thiazole ring fused with a ketone group. Key structural features include:

- 4-Ethoxy-3-methoxy-benzylidene moiety: A substituted benzylidene group with electron-donating alkoxy groups, influencing electronic properties and solubility .

The compound’s synthesis likely involves a Knoevenagel condensation, a common method for introducing benzylidene groups to thiazol-4-one scaffolds . While specific data on its biological activity are unavailable, structural analogs exhibit diverse pharmacological profiles, including antiplasmodial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-5-24-15-7-6-14(8-16(15)23-4)9-17-18(22)20-19(26-17)21-10-12(2)25-13(3)11-21/h6-9,12-13H,5,10-11H2,1-4H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSULWUNYYWIZDG-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CC(OC(C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CC(OC(C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the thiazole derivative and an appropriate aldehyde (in this case, 4-ethoxy-3-methoxybenzaldehyde) in the presence of a base such as piperidine or pyridine.

Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting 2,6-dimethylmorpholine with the intermediate product from the previous step under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Introduction of halogen or nitro groups on the thiazole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can interact with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and synthetic differences:

Key Observations:

Substituent Effects :

- The target compound’s 4-ethoxy-3-methoxy-benzylidene group increases lipophilicity compared to analogs with simpler methoxy or spirocyclic substituents .

- Morpholinyl vs. Piperazinyl Groups : Piperazine derivatives (e.g., Compound 11) show antiplasmodial activity, while morpholine-based analogs (e.g., 13d) may exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity .

- Synthetic Efficiency: Yields for morpholine-containing analogs (e.g., 78% for 13d) suggest robust synthetic protocols, whereas nanocatalyst-assisted methods (e.g., CuI-Fe3O4@SiO2) enable greener synthesis for triazole-thiazolones .

Physicochemical and Crystallographic Properties

- Melting Points : Analogs like 13d exhibit high melting points (228–230°C), likely due to strong intermolecular interactions from spirocyclic and morpholine groups . The target compound’s ethoxy/methoxy substituents may lower its melting point compared to purely aromatic derivatives.

Biological Activity

The compound 2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one (referred to as DMTB) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of DMTB, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure

DMTB is characterized by the following chemical structure:

DMTB exhibits its biological activity through several mechanisms:

-

Inhibition of Enzymatic Activity : DMTB has been shown to inhibit various enzymes associated with disease processes, including:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression profiles that may suppress tumor growth.

- Carbonic Anhydrases (CAs) : These enzymes are involved in maintaining acid-base balance and are targets for certain anticancer therapies.

- Antimicrobial Activity : DMTB has demonstrated significant antibacterial and antifungal properties. The compound's thiazole ring enhances its interaction with microbial targets.

Antimicrobial Activity

DMTB was tested against various bacterial and fungal strains using the minimum inhibitory concentration (MIC) method. The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |

| Escherichia coli | 25 | Ampicillin | 12.5 |

| Candida albicans | 15 | Fluconazole | 8 |

The compound exhibited potent activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that DMTB possesses cytotoxic effects against various cancer cell lines. The IC50 values for selected cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results suggest that DMTB may act as a potential chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of DMTB can be attributed to specific structural features:

- Thiazole Ring : Essential for antimicrobial and anticancer activities.

- Morpholine Substituent : Enhances solubility and bioavailability.

- Ethoxy and Methoxy Groups : Contribute to the lipophilicity and overall pharmacological profile.

Studies indicate that modifications to these functional groups can significantly alter the compound's efficacy, underscoring the importance of SAR in drug design.

Case Studies

- Antitumor Activity : In a study conducted on mice bearing xenograft tumors, DMTB showed a significant reduction in tumor size compared to control groups, demonstrating its potential as an antitumor agent.

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections revealed that DMTB was effective in reducing bacterial load with minimal side effects, suggesting its viability for therapeutic use.

Q & A

Basic: What are the standard synthetic protocols for preparing thiazol-4-one derivatives with morpholinyl and benzylidene substituents?

Answer:

The synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds or Knoevenagel condensation. For example:

- Method A (Thiosemicarbazide route): React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo compound in DMF/acetic acid under reflux (2 h), followed by recrystallization .

- Method B (Knoevenagel): Condense 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde with 2,4-thiazolidinediones using diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst at room temperature, yielding 5-arylidene derivatives .

Key variables include solvent choice (DMF, ethanol), catalyst (acetic acid, DIPEAc), and reflux duration. Purification via recrystallization or chromatography is critical for yield optimization.

Advanced: How can synthetic routes be optimized to address low yields in the formation of the benzylidene-thiazol-4-one core?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 6 h to 30 min) and improves regioselectivity for thiazolidinone derivatives .

- Catalyst screening: DIPEAc enhances reaction efficiency and is reusable for ≥4 cycles, reducing waste .

- Solvent optimization: Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates, while acetic acid promotes cyclization .

Validate purity via TLC/HPLC and confirm regiochemistry using -NMR coupling constants for the benzylidene double bond (Z/E isomer distinction) .

Basic: Which spectroscopic techniques are most reliable for characterizing the Z/E isomerism in benzylidene-thiazol-4-one derivatives?

Answer:

- -NMR: Coupling constants () of the benzylidene C=CH proton: , due to differing dihedral angles .

- IR spectroscopy: C=O stretching (~1700 cm) and C=N (~1600 cm) confirm thiazolidinone core integrity .

- HRMS: Precise molecular ion peaks validate molecular formula, distinguishing isomers with identical functional groups .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the biological activity of this compound?

Answer:

- Methoxy groups: Enhance lipophilicity and membrane permeability but may reduce metabolic stability due to demethylation .

- Ethoxy groups: Improve half-life in vivo by resisting oxidative metabolism .

- Morpholinyl substituents: Increase solubility and modulate pharmacokinetics via H-bonding with biological targets .

SAR Example:

| Substituent | Activity (IC, μM) | Target |

|---|---|---|

| 4-Methoxy | 12.3 ± 1.2 | COX-2 |

| 4-Ethoxy | 8.7 ± 0.9 | COX-2 |

| 2,6-Dimethyl-morpholinyl | 5.4 ± 0.6 | PI3K/AKT |

Data suggests ethoxy and morpholinyl groups enhance target affinity .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Answer:

- Broth microdilution (CLSI guidelines): Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar diffusion: Assess zone of inhibition; compare to standard antibiotics (e.g., ciprofloxacin) .

- Resazurin assay: Quantify metabolic activity in biofilms .

Include positive/negative controls and solvent-only blanks to rule out false positives .

Advanced: How can contradictory data on antioxidant activity between DPPH and ABTS assays be resolved?

Answer:

Contradictions arise from differing reaction mechanisms:

- DPPH: Requires H-atom transfer; sensitive to steric hindrance near phenolic -OH groups .

- ABTS: Electron-transfer mechanism; more responsive to compounds with conjugated π-systems (e.g., benzylidene) .

Resolution:

- Confirm compound stability in assay conditions (pH, solvent).

- Cross-validate with ORAC (oxygen radical absorbance capacity) assay for comprehensive ROS scavenging profile .

Basic: What computational tools are suitable for predicting the environmental fate of this compound?

Answer:

- EPI Suite: Estimates biodegradation (Biowin), bioaccumulation (BCFBAF), and ecotoxicity .

- TEST (Toxicity Estimation Software Tool): Predicts acute toxicity to aquatic organisms (e.g., D. magna) .

- Molecular docking (AutoDock Vina): Screens for interactions with eco-relevant enzymes (e.g., cytochrome P450) .

Advanced: How to design a study assessing long-term ecotoxicological impacts using OECD guidelines?

Answer:

- Experimental design:

- Test organisms: Daphnia magna (acute), Danio rerio (chronic).

- Concentrations: 0.1–100 mg/L, with solvent controls.

- Endpoints: Mortality, reproduction, biomarker analysis (SOD, CAT for oxidative stress) .

- Data analysis:

- Calculate LC/EC using probit analysis.

- Apply ANOVA to compare treatments, followed by post-hoc Tukey test .

Basic: What are common pitfalls in crystallizing thiazol-4-one derivatives, and how can they be mitigated?

Answer:

- Pitfalls: Polymorphism, solvent inclusion, or oily precipitates.

- Solutions:

- Use mixed solvents (DMF-ethanol) for gradual crystal growth .

- Add seed crystals or employ anti-solvent vapor diffusion .

- Characterize polymorphs via PXRD and DSC .

Advanced: How can QSAR models guide the design of analogs with improved pharmacokinetic profiles?

Answer:

- Descriptors: LogP, polar surface area (PSA), H-bond donors/acceptors.

- Model validation: Use leave-one-out cross-validation (Q > 0.5) and external test sets .

- Case study:

- Analog A (PSA = 80 Å): Low BBB penetration.

- Analog B (PSA = 50 Å): Improved oral bioavailability.

Optimize substituents (e.g., replace morpholinyl with piperazinyl) to balance solubility and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.